N-(2,4-difluorophenyl)-4-(propionylamino)benzamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-(propionylamino)benzamide, commonly known as DFP-10825, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties. In
Wirkmechanismus
DFP-10825 is believed to exert its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to gene silencing. Inhibition of HDACs by DFP-10825 results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DFP-10825 has also been shown to increase the acetylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In animal models of Alzheimer's disease, DFP-10825 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is readily synthesized using established methods and is stable under normal laboratory conditions. However, DFP-10825 has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. This can limit its use in certain assays. Additionally, DFP-10825 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
Zukünftige Richtungen
There are several future directions for the study of DFP-10825. One area of research could focus on the development of water-soluble derivatives of DFP-10825 to improve its bioavailability and reduce the use of organic solvents. Another direction could be the investigation of the potential of DFP-10825 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to establish the safety and efficacy of DFP-10825 in humans, which could lead to its potential use as a therapeutic agent for cancer and Alzheimer's disease.
Conclusion:
In conclusion, DFP-10825 is a promising chemical compound with potential therapeutic applications in cancer and Alzheimer's disease. Its synthesis method is well-established, and its pharmacological properties have been extensively studied. DFP-10825 exerts its effects by inhibiting HDACs and has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While DFP-10825 has some limitations, such as its solubility and lack of clinical data, there are several future directions for its study that could lead to its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential therapeutic applications in various diseases. It has been found to have anticancer properties and has shown promising results in preclinical studies against breast, colon, and lung cancer cells. DFP-10825 has also been studied for its potential use in treating Alzheimer's disease and has shown neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPMKLKWUNXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.